molecular formula C17H13N5S B2372587 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891103-08-5

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2372587
CAS No.: 891103-08-5
M. Wt: 319.39
InChI Key: BKADJHWMUMAZQT-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a benzylsulfanyl group, and a pyridin-2-yl substituent.

Preparation Methods

The synthesis of 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine involves several steps, typically starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzylsulfanyl group is then introduced via nucleophilic substitution reactions, and the pyridin-2-yl group is added through coupling reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolo[4,3-b]pyridazine core.

Scientific Research Applications

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: This compound has shown potential as an antibacterial agent, with studies indicating its effectiveness against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals, owing to its versatile chemical properties.

Comparison with Similar Compounds

3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, similar to the triazolo[4,3-b]pyridazine scaffold.

    Triazolo[4,3-a]pyrazine: Exhibits antibacterial activity and shares structural similarities with the triazolo[4,3-b]pyridazine core.

    Triazolothiadiazine: Another heterocyclic compound with diverse pharmacological activities, including anticancer and antimicrobial properties.

Properties

IUPAC Name

3-benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5S/c1-2-6-13(7-3-1)12-23-17-20-19-16-10-9-15(21-22(16)17)14-8-4-5-11-18-14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKADJHWMUMAZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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